molecular formula C19H19N3OS B3074484 1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea CAS No. 1020252-07-6

1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea

Cat. No.: B3074484
CAS No.: 1020252-07-6
M. Wt: 337.4 g/mol
InChI Key: LDLCWLMAKMZBQZ-UHFFFAOYSA-N
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Description

1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea is a chemical compound known for its unique properties and applications in various scientific fields. This compound is utilized in pharmaceuticals, materials science, and organic synthesis due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea typically involves the reaction of 3-oxocyclohexen-1-ylamine with 4-isothiocyanatobiphenyl under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.

    Substitution: Halides, alkoxides; polar aprotic solvents; room temperature to reflux.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-[4-[(3-Iodobenzyl)-3-oxocyclohex-1-en-1-yl]amino]phenyl]-3-phenylthiourea
  • 1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylurea
  • 1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylcarbamate

Comparison: Compared to similar compounds, 1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea exhibits unique reactivity and biological activity due to the presence of the thiourea group. This group imparts distinct chemical properties, such as increased nucleophilicity and the ability to form stable complexes with metal ions, making it valuable in various applications.

Properties

IUPAC Name

1-[4-[(3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18-8-4-7-17(13-18)20-15-9-11-16(12-10-15)22-19(24)21-14-5-2-1-3-6-14/h1-3,5-6,9-13,20H,4,7-8H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLCWLMAKMZBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179221
Record name N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]-N′-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-07-6
Record name N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]-N′-phenylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]-N′-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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